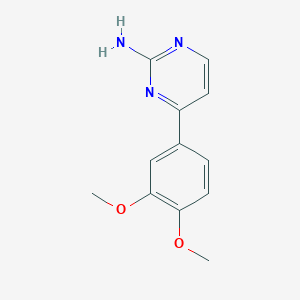

4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-4-3-8(7-11(10)17-2)9-5-6-14-12(13)15-9/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGVLEVDUSPLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679608 | |

| Record name | 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645401-61-2 | |

| Record name | 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine are the CLK1 and DYRK1A kinases. These kinases play a significant role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mode of Action

This compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity. This inhibition results in changes in the cellular processes regulated by these kinases.

Biochemical Pathways

Given that it targets clk1 and dyrk1a kinases, it is likely that it impacts the pathways regulated by these kinases. These could include pathways related to cell cycle regulation, signal transduction, and other cellular processes.

Pharmacokinetics

Its predicted properties include a melting point of 138-139 °c, a boiling point of 4385±550 °C, and a density of 1?±006 g/cm3. These properties could impact its bioavailability and pharmacokinetics.

Biological Activity

4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent substitution reactions to introduce the dimethoxyphenyl group. Specific methodologies may vary, but common approaches involve:

- Cyclization reactions : Utilizing starting materials that can undergo cyclization to form the pyrimidine structure.

- Substitution reactions : Introducing the 3,4-dimethoxyphenyl moiety through nucleophilic substitution.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, the pyrimidine derivatives have been shown to inhibit various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD |

| Similar Pyrimidine Derivative | A549 (Lung Cancer) | 5.9 ± 1.7 |

| Similar Pyrimidine Derivative | SW-480 (Colorectal Cancer) | 2.3 ± 0.91 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, a related compound showed an IC50 of 5.9 µM against A549 cells, suggesting that structural modifications can enhance potency against specific cancer types .

The mechanisms through which pyrimidine derivatives exert their anticancer effects often involve:

- Inhibition of Tyrosine Kinases : Many pyrimidine-based compounds function as inhibitors of tyrosine kinase pathways, crucial for cancer cell proliferation .

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers in treated cells .

Case Studies

- Inhibition of MDA-MB-231 Cells : A study evaluated a series of pyrimidine derivatives for their ability to inhibit MDA-MB-231 breast cancer cells. The results indicated that certain derivatives had comparable inhibitory effects to established chemotherapeutics like paclitaxel .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the phenyl ring significantly affect biological activity. For example, halogen substitutions generally enhance potency compared to methoxy groups .

Pharmacological Properties Beyond Anticancer Activity

In addition to anticancer properties, similar compounds have demonstrated a range of biological activities:

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.

- Anti-inflammatory Effects : Certain studies suggest potential anti-inflammatory mechanisms, which could be beneficial in treating conditions like arthritis.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine is in the development of anticancer agents. Research has shown that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their activity against the NCI-60 cancer cell line panel, revealing selective inhibition against breast and renal cancer cells .

Table 1: Anticancer Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| 4b | MCF-7 (Breast) | 10 | Cytostatic |

| 4b | UO-31 (Renal) | 5 | Cytotoxic |

| 4a | HCT-116 (Colorectal) | 15 | Cytostatic |

Enzyme Interaction Studies

In addition to their potential as anticancer agents, compounds like this compound serve as valuable tools for studying enzyme interactions and cellular processes. They can be used to probe the activity of various enzymes involved in metabolic pathways, thereby providing insights into their roles in health and disease.

Synthesis of Advanced Materials

The compound can also be utilized as a building block in the synthesis of advanced materials with unique electronic and optical properties. Its structural characteristics allow it to participate in reactions that yield materials suitable for applications in organic electronics and photonics.

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrimidine derivatives based on the structure of this compound. The results indicated that certain analogs exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting a potential pathway for drug development targeting specific cancers .

Case Study 2: Enzyme Modulation

Research involving the compound's interaction with retinoid X receptor alpha (RXRα) demonstrated its potential role as an RXRα modulator. This interaction is significant because alterations in RXRα expression are linked to various cancers . The ability of this compound to modulate RXRα suggests its utility in therapeutic strategies aimed at restoring normal receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Methoxy Substituents

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354918-19-6)

- Structure : Differs by an additional 3-methoxyphenyl group at the pyrimidine 6-position.

- Molecular Weight : 337.37 g/mol (vs. 255.26 g/mol for the parent compound).

4-(4-(Difluoromethoxy)phenyl)pyrimidin-2-amine (CAS 828273-14-9)

- Structure : Replaces the 3,4-dimethoxyphenyl group with a 4-(difluoromethoxy)phenyl moiety.

- Applications: Not explicitly stated, but fluorinated analogues often exhibit improved bioavailability in drug discovery .

4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Non-Pyrimidine Dimethoxyphenyl Analogues

trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Source : Isolated from Zingiber montanum and Dryopteris fragrans.

- Activity :

- Structural Contrast : A cyclohexene dimer with styryl linkages, enabling distinct binding modes compared to planar pyrimidines.

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid

Comparative Data Table

Key Findings and Implications

Fluorine: Improves metabolic stability and binding specificity in enzyme targets (e.g., RabGGTase) .

Structural Flexibility: Pyrimidines allow modular substitution for optimizing pharmacological properties. Non-pyrimidine scaffolds (e.g., cyclohexene dimers) exhibit distinct bioactivities, underscoring the role of core structure in target engagement .

Research Gaps: Limited data on this compound’s specific biological activities (e.g., IC₅₀, toxicity). Opportunities for structure-activity relationship (SAR) studies to explore substituent variations and hybrid structures.

Preparation Methods

This multi-step sequence allows the introduction of the 3,4-dimethoxyphenyl group onto the pyrimidine ring through the aryl enone intermediates, providing a versatile route to various substituted pyrimidin-2-amines.

Use of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) in Pyrimidine Synthesis

- Role of DMF-DMA: N,N-Dimethylformamide dimethyl acetal acts as a formylating agent facilitating the formation of key intermediates in pyrimidine synthesis.

- Conditions: Reactions with substituted anilines or aminobenzoates are typically conducted in dry toluene at elevated temperatures (~110 °C) for extended times (around 18 hours).

- Outcome: The reaction yields intermediates that can be cyclized or further transformed into the pyrimidine core bearing the 3,4-dimethoxyphenyl substituent.

This method is advantageous for its ability to introduce formyl groups that participate in subsequent cyclization steps, enabling efficient synthesis of pyrimidine derivatives.

Catalytic and Solvent Effects in Pyrimidine Formation

Recent advances emphasize the use of heterogeneous catalysts and alternative reaction media to improve yields and sustainability.

Use of Solid Acid Catalysts and Natural Minerals

- Catalysts: Granite and quartz powders have been reported as inexpensive, naturally occurring solid acid catalysts facilitating pyrimidine ring formation.

- Reaction Conditions: Typically, aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea are refluxed in ethanol with the catalyst, promoting condensation and cyclization.

- Benefits: These catalysts are recoverable by filtration and reusable, enhancing the economic viability of the synthesis.

Although primarily applied to 3,4-dihydropyrimidinones, these catalytic methods provide insights into milder and greener alternatives that could be adapted for synthesizing this compound or its analogues.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Toluene, or Dimethylformamide (DMF) | Choice affects solubility and reaction rate |

| Temperature | 80–110 °C | Reflux or controlled heating to promote cyclization |

| Reaction Time | 18–48 hours | Longer times often needed for complete conversion |

| Catalysts/Base | Concentrated HCl, NaOH, solid acids (granite/quartz) | Acidic or basic conditions depending on step |

| Reagents | Cyanamide, hydrazine hydrate, isocyanates | For ring formation and functional group transformations |

Summary of Preparation Route

| Step | Reactants/Intermediates | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Ethyl 4-aminobenzoate + Cyanamide + HCl in EtOH | Reflux 24 h | 4-Guanidino benzoic acid ethyl ester nitrate |

| 2 | Intermediate + 3,4-dimethoxyphenyl-substituted enone + NaOH in EtOH | Reflux 48 h | 4-(4-Arylpyrimidin-2-yl)amino benzoic acid |

| 3 | Above + Hydrazine hydrate in EtOH | Reflux | Aroylhydrazides |

| 4 | Aroylhydrazides + Isocyanates/isothiocyanates | Ambient to reflux | Target pyrimidin-2-amine derivatives |

Research Findings and Considerations

- The multi-step synthesis allows for structural diversification by varying the aryl substituents on the enone intermediates, enabling tailored biological activity.

- Reaction yields and purities are influenced by the choice of solvent, catalyst, and reaction time, with ethanol and toluene being common solvents.

- The use of solid acid catalysts like granite and quartz presents an eco-friendly alternative, though their application specifically to this compound requires further exploration.

- The condensation of aminobenzoate derivatives with cyanamide under acidic conditions is a reliable method for constructing the pyrimidine core with amino substitution at the 2-position.

- The final step involving hydrazine hydrate and isocyanates or isothiocyanates is critical for introducing additional functional groups and completing the pyrimidine framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with nucleophilic substitution or condensation reactions. For example, fluorinated pyrimidine derivatives are synthesized via nucleophilic substitution of pentafluoropyridine with azides, followed by methyl and amine group introduction . Optimization can be achieved using statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error approaches, as demonstrated in chemical process optimization studies . Reaction parameters such as temperature, solvent polarity, and catalyst type (e.g., palladium or copper) should be systematically varied to enhance yield and purity .

Q. What spectroscopic and structural characterization techniques are most effective for confirming the compound’s identity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the pyrimidine and dimethoxyphenyl rings .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as seen in studies of analogous pyrimidine derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via high-resolution MS .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine, methoxy) through characteristic absorption bands .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste in accordance with hazardous material regulations .

- Storage : Store in airtight containers under inert gas (e.g., N) at low temperatures to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or bioactivity of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, as applied in the ICReDD program for reaction design .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize compounds for in vitro testing .

- Machine Learning : Train models on existing SAR data to predict novel derivatives with enhanced activity .

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Dose-Response Analysis : Establish EC/IC values across multiple assays to differentiate target-specific effects from nonspecific toxicity .

- Off-Target Screening : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .

- Metabolic Stability Tests : Evaluate compound stability in microsomal assays to rule out metabolite-mediated effects .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pyrimidine derivatives?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, fluorine substitution) and compare bioactivity .

- 3D-QSAR Models : Develop comparative molecular field analysis (CoMFA) models using bioassay data to map steric/electronic requirements .

- Fragment-Based Design : Deconstruct the molecule into core fragments (e.g., pyrimidine, dimethoxyphenyl) and test individual contributions to activity .

Q. What challenges arise when scaling up synthesis from laboratory to pilot-scale production?

- Methodology :

- Reactor Design : Optimize heat/mass transfer using continuous-flow reactors to mitigate exothermic side reactions .

- Catalyst Recovery : Implement heterogeneous catalysts (e.g., immobilized Pd) for recyclability and cost reduction .

- Process Analytical Technology (PAT) : Use in-line monitoring (e.g., FTIR, HPLC) to maintain quality control during scale-up .

Q. How can advanced separation techniques improve purification of this compound?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns with gradient elution for high-purity isolation .

- Membrane Separation : Use nanofiltration to remove low-molecular-weight impurities .

- Crystallization Optimization : Screen solvent systems (e.g., ethanol/water) to enhance crystal yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.